rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride
Description
Structure and Key Features rac-1-[(1R,2R)-2-(Thiophen-2-yl)cyclopropyl]methanamine hydrochloride is a chiral cyclopropane-containing amine derivative. Its structure comprises a cyclopropane ring fused to a thiophene moiety (a sulfur-containing aromatic heterocycle) and a primary amine group, which is protonated as a hydrochloride salt for enhanced stability and solubility.
Applications and Relevance
Cyclopropane derivatives are widely used in medicinal chemistry due to their rigid geometry, which mimics bioactive conformations. The thiophene group may contribute to interactions with enzymes or receptors via sulfur’s polarizability and π-orbital interactions. This compound is likely employed as a synthetic intermediate or pharmacophore in drug discovery, particularly for central nervous system (CNS) targets or enzyme inhibitors .
Properties
Molecular Formula |
C8H12ClNS |
|---|---|
Molecular Weight |
189.71 g/mol |
IUPAC Name |
[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H11NS.ClH/c9-5-6-4-7(6)8-2-1-3-10-8;/h1-3,6-7H,4-5,9H2;1H/t6-,7+;/m0./s1 |
InChI Key |
HOKPCOXNYVGFJG-UOERWJHTSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CS2)CN.Cl |
Canonical SMILES |
C1C(C1C2=CC=CS2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a thiophene derivative followed by amination. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to maximize yield and purity. The process would likely include steps such as purification through crystallization or chromatography to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopropyl group or the thiophene ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction can lead to the formation of cyclopropyl derivatives.
Scientific Research Applications
rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations
Pharmacological and Physicochemical Properties
Molecular Weight and Solubility
- The thiophene-containing compound has a molecular formula of ~C₉H₁₂ClNS (exact weight pending CAS data), while analogs like the trifluoromethyl derivative (C₆H₁₁ClF₃N) are lighter but more lipophilic .
- Hydrochloride salts generally improve aqueous solubility, critical for bioavailability in drug formulations .
Biological Activity
Rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Molecular Characteristics
- Molecular Formula : CHClNS
- Molecular Weight : 189.71 g/mol
- SMILES Notation : NC[C@@H]1C[C@H]1c1cccs1.Cl
The compound features a cyclopropyl ring and a thiophene moiety, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves cyclopropanation reactions with thiophene derivatives. The reaction conditions may vary but generally include specific catalysts to ensure the formation of the desired stereochemistry.
This compound exhibits its biological effects primarily through interactions with molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.
Therapeutic Applications
Research indicates that this compound may have potential applications in several therapeutic areas:
- Antidepressant Activity : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially offering antidepressant effects.
- Antitumor Properties : Some derivatives of this compound have shown cytotoxic activity against cancer cell lines, indicating a possible role in cancer therapy .
- Enzyme Inhibition : The unique structure allows for specific binding to enzymes, making it a candidate for drug development targeting enzyme-related diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| rac-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine | Similar cyclopropane structure | Different thiophene position |
| rac-[(1R,2R)-2-(4-methylpyridin-2-yl)cyclopropyl]methanamine | Contains pyridine instead of thiophene | Potentially different biological activity |
| rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine | Incorporates imidazole | May exhibit distinct pharmacological properties |
This table highlights how variations in substituents can significantly influence the biological activities and therapeutic potentials of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antidepressant Effects : A study conducted on rodent models demonstrated that administration of the compound led to increased levels of serotonin and norepinephrine in the brain, suggesting potential antidepressant properties.
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 5 to 15 µM .
- Enzyme Interaction Studies : Research focusing on enzyme inhibition showed that this compound effectively inhibited specific kinases involved in cancer progression, highlighting its potential as a targeted therapy .
Q & A
Q. Table 1: Comparative Binding Affinities of Cyclopropylmethanamine Analogs
| Substituent | Receptor Target | Ki (nM) | Selectivity Ratio (5-HT₂C/5-HT₂A) |
|---|---|---|---|
| Thiophen-2-yl | 5-HT₂C | 18.3 ± 2.1 | 12:1 |
| 2,4-Dichlorophenyl | 5-HT₂C | 23.0 ± 3.4 | 8:1 |
| Trifluoromethyl | 5-HT₂C | 29.5 ± 4.2 | 5:1 |
| Data synthesized from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
